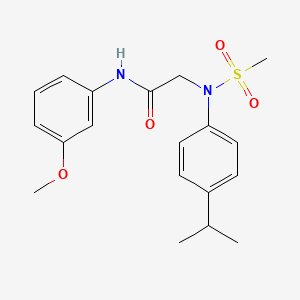![molecular formula C16H17N3O2S B5796605 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic applications in metabolic disorders such as diabetes and obesity. A-769662 has been extensively studied for its potential as a therapeutic agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation of the kinase. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to activate other signaling pathways, including the mTOR pathway and the SIRT1 pathway.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of other signaling pathways. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to reduce adiposity in animal models, and to inhibit the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate other signaling pathways. However, N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several limitations, including its potential toxicity and its potential for off-target effects.
Direcciones Futuras
For research on N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide include further studies on its potential as a therapeutic agent in metabolic disorders and cancer therapy, as well as studies on its toxicity and potential for off-target effects. Other potential future directions include the development of more specific and potent AMPK activators, as well as the development of combination therapies that target multiple signaling pathways.
Métodos De Síntesis
The synthesis of N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide involves several steps, including the synthesis of the key intermediate, 2,6-dimethylphenol, which is then coupled with 2-chloronicotinic acid to form the final product. The synthesis has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to improve efficiency.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential as a therapeutic agent in metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, increase fatty acid oxidation in liver and muscle, and reduce adiposity in animal models. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to have potential applications in cancer therapy, as it has been shown to inhibit the growth of several cancer cell lines.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10(2)11-5-6-14(20)13(8-11)18-16(22)19-15(21)12-4-3-7-17-9-12/h3-10,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXOOBWXAXNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)

![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
![benzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5796634.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)